molecular formula C15H16N4 B14338199 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- CAS No. 95927-57-4

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-

Cat. No.: B14338199
CAS No.: 95927-57-4
M. Wt: 252.31 g/mol
InChI Key: NBHFUGCYHLHMNN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed chemo-selective C-4 substitution of the pyrrolo[2,3-d]pyrimidine ring with various amines . This process often requires the use of strong acids and controlled temperatures to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)- stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure may contribute to its potent biological activities and its potential as a therapeutic agent .

Properties

CAS No.

95927-57-4

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16N4/c1-9-5-4-6-12(7-9)19-15-13-10(2)8-16-14(13)17-11(3)18-15/h4-8H,1-3H3,(H2,16,17,18,19)

InChI Key

NBHFUGCYHLHMNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC3=C2C(=CN3)C)C

Origin of Product

United States

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